molecular formula C10H12ClO4PS B13747884 1-(p-Chlorophenylthio)vinyl dimethyl phosphate CAS No. 2595-53-1

1-(p-Chlorophenylthio)vinyl dimethyl phosphate

Cat. No.: B13747884
CAS No.: 2595-53-1
M. Wt: 294.69 g/mol
InChI Key: GRILGJQNEPSNMX-UHFFFAOYSA-N
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Description

1-(p-Chlorophenylthio)vinyl dimethyl phosphate is an organophosphorus compound known for its diverse applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a chlorophenylthio group attached to a vinyl dimethyl phosphate moiety, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Chlorophenylthio)vinyl dimethyl phosphate typically involves the reaction of p-chlorothiophenol with vinyl dimethyl phosphate under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of p-chlorothiophenol attacks the vinyl phosphate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is purified using techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(p-Chlorophenylthio)vinyl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and phosphines.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(p-Chlorophenylthio)vinyl dimethyl phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of 1-(p-Chlorophenylthio)vinyl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. This inhibition can result in various biological effects, such as antimicrobial activity or enzyme regulation.

Comparison with Similar Compounds

Similar Compounds

    Dimethylvinphos: Another organophosphorus compound with similar structural features but different functional groups.

    Chlorpyrifos: A widely used organophosphate pesticide with a similar mechanism of action.

    Malathion: An organophosphate insecticide with comparable applications in pest control.

Uniqueness

1-(p-Chlorophenylthio)vinyl dimethyl phosphate is unique due to its specific combination of a chlorophenylthio group and a vinyl dimethyl phosphate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly in scientific research and industrial processes.

Properties

CAS No.

2595-53-1

Molecular Formula

C10H12ClO4PS

Molecular Weight

294.69 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate

InChI

InChI=1S/C10H12ClO4PS/c1-8(15-16(12,13-2)14-3)17-10-6-4-9(11)5-7-10/h4-7H,1H2,2-3H3

InChI Key

GRILGJQNEPSNMX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC(=C)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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